![molecular formula C49H48N2O4 B321179 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B321179.png)
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of (4-tert-butylphenoxy)acetyl chloride: This can be achieved by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base such as pyridine.
Synthesis of the intermediate fluorenyl compound: The intermediate 9-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-9H-fluorene can be synthesized by reacting the (4-tert-butylphenoxy)acetyl chloride with 4-aminophenylfluorene under appropriate conditions.
Final coupling reaction: The final step involves coupling the intermediate fluorenyl compound with 2-(4-tert-butylphenoxy)acetamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and tert-butyl groups can be oxidized under strong oxidative conditions.
Reduction: The amide and aromatic nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenoxyacetyl chloride: A precursor in the synthesis of the target compound.
4-tert-butylphenoxyacetic acid: Another related compound with similar functional groups.
Uniqueness
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C49H48N2O4 |
|---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-[9-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C49H48N2O4/c1-47(2,3)33-19-27-39(28-20-33)54-31-45(52)50-37-23-15-35(16-24-37)49(43-13-9-7-11-41(43)42-12-8-10-14-44(42)49)36-17-25-38(26-18-36)51-46(53)32-55-40-29-21-34(22-30-40)48(4,5)6/h7-30H,31-32H2,1-6H3,(H,50,52)(H,51,53) |
InChI Key |
WVYZNTCIEPPHLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


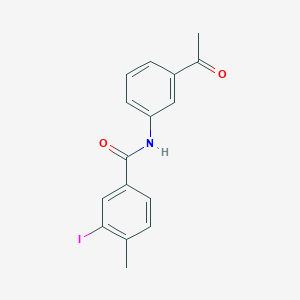
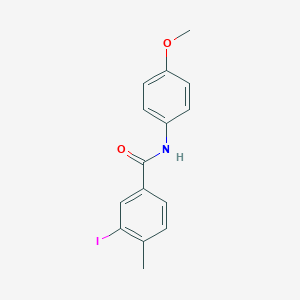
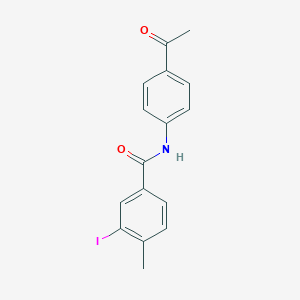
![N-[4-(acetylamino)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B321101.png)
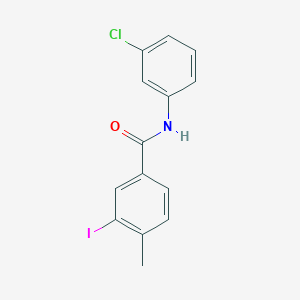
![3-iodo-4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B321107.png)
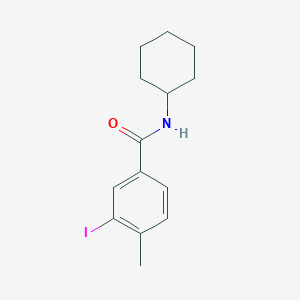
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-iodo-4-methylbenzamide](/img/structure/B321111.png)
![3-iodo-4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321112.png)
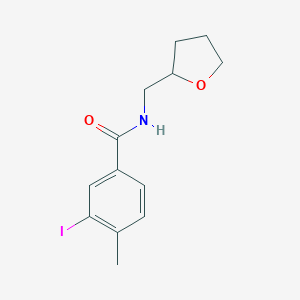
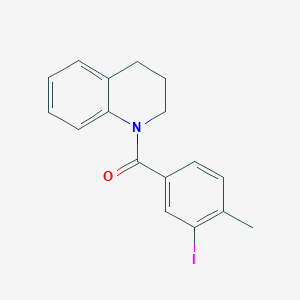
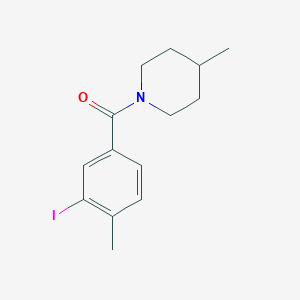
![Methyl 4-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B321117.png)
![3-iodo-4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321118.png)
